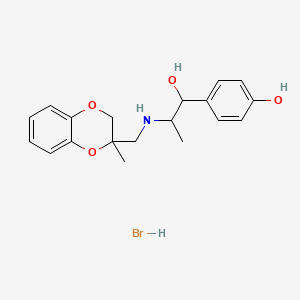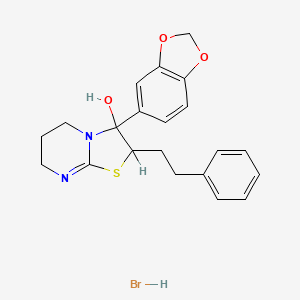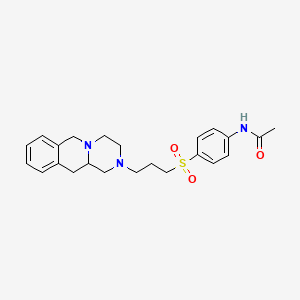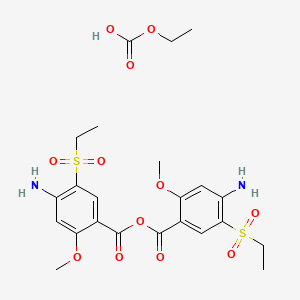![molecular formula C20H27ClN2O3 B12698565 1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride CAS No. 59377-75-2](/img/structure/B12698565.png)
1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethoxy group attached to a phenyl ring, and an indol-2-one core. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Métodos De Preparación
The synthesis of 1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Indol-2-one Core: This step involves the cyclization of a suitable precursor to form the indol-2-one structure.
Introduction of the Morpholinoethoxy Group: This step involves the reaction of the indol-2-one core with a morpholinoethoxy reagent under specific conditions to attach the morpholinoethoxy group to the phenyl ring.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the indol-2-one core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving cell signaling pathways and receptor interactions due to its unique structure.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride can be compared with other similar compounds, such as:
1,4,5,6,7,7a-Hexahydro-2H-inden-2-one: This compound has a similar indene core but lacks the morpholinoethoxy group.
2H-Cyclopropa[a]naphthalen-2-one: This compound has a cyclopropane ring fused to a naphthalene core, differing in structure and properties.
4,4,7a-Trimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one: This compound has a similar hexahydroindenone core but with different substituents.
Propiedades
Número CAS |
59377-75-2 |
|---|---|
Fórmula molecular |
C20H27ClN2O3 |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
1-[4-(2-morpholin-4-ylethoxy)phenyl]-5,6,7,7a-tetrahydro-4H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c23-20-15-16-3-1-2-4-19(16)22(20)17-5-7-18(8-6-17)25-14-11-21-9-12-24-13-10-21;/h5-8,15,19H,1-4,9-14H2;1H |
Clave InChI |
RSNLCCQFXOCUGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC(=O)N(C2C1)C3=CC=C(C=C3)OCCN4CCOCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















